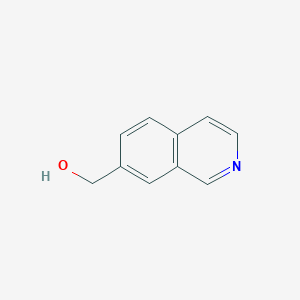

Isoquinolin-7-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

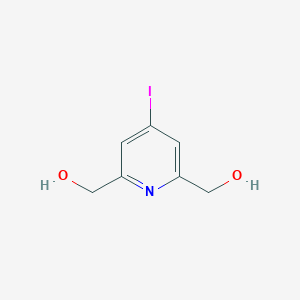

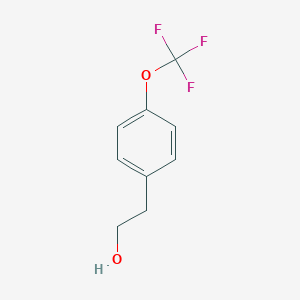

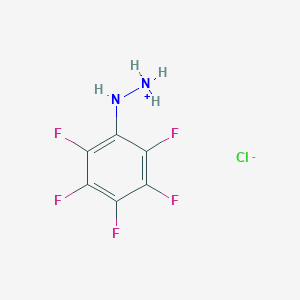

Isoquinolin-7-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a small molecule that falls under the category of experimental compounds .

Synthesis Analysis

The synthesis of isoquinoline derivatives, which includes Isoquinolin-7-ylmethanol, has been a subject of research. A metal-free approach for the synthesis of isoquinoline derivatives by means of photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts has been described . Another study discusses the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of Isoquinolin-7-ylmethanol can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving Isoquinolin-7-ylmethanol can be analyzed using sensitivity analysis and optimization techniques . Another study discusses the synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Isoquinolin-7-ylmethanol can be analyzed using various techniques .Applications De Recherche Scientifique

In addition, Isoquinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Pharmaceuticals

- Isoquinoline is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation, cardiovascular diseases, and even some forms of cancer .

- Several pharmaceutical drugs use isoquinoline as their core structure, known as the isoquinoline scaffold . This is often due to the compound’s aromaticity, which can interact with various biological targets .

- One common example is the drug Papaverine, an opium alkaloid antispasmodic drug which is a non-selective phosphodiesterase inhibitor .

- Another well-known drug with an isoquinoline structure is Noscapine, used as an antitussive agent .

-

Material Sciences

-

Organic Synthesis

-

Alkaloids

-

Anesthetics

-

Antihypertension Agents

-

Synthesis of Isoquinoline

- Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

-

High-Boiling Solvent

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

isoquinolin-7-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLONTUPZTAEOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475916 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-7-ylmethanol | |

CAS RN |

158654-76-3 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)